molecular formula C11H13NO2 B12283217 N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide CAS No. 149450-95-3

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide

Cat. No.: B12283217
CAS No.: 149450-95-3
M. Wt: 191.23 g/mol
InChI Key: JTTQHULDOYENAI-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-(4-hydroxyphenyl)-2-methylprop-2-enamide. The compound’s structure comprises a methacrylamide group (CH₂=C(CH₃)CONH–) bonded to a para-hydroxyphenyl moiety. Alternative designations include:

  • Alflutinib Impurity 15 : A recognized byproduct in the synthesis of the tyrosine kinase inhibitor alflutinib.
  • 4′-Hydroxy-2-methylacrylanilide : Emphasizes the acrylanilide backbone with a hydroxyl substituent.
  • P-Hydroxymethacrylanilide : A trivial name highlighting the hydroxyphenyl and methacrylamide groups.

The compound is cataloged under CAS Registry Number 19243-95-9 and has a PubChem CID of 29520. Its SMILES notation (CC(=C)C(=O)NC₁=CC=C(O)C=C₁) and InChI key (XZSZONUJSGDIFI-UHFFFAOYSA-N) provide precise representations of its atomic connectivity.

Historical Context and Discovery

This compound emerged in the late 20th century alongside advances in polymer science. Early synthetic routes involved the condensation of methacryloyl chloride with 4-aminophenol in anhydrous solvents, a method refined through the use of catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The compound gained prominence as a monomer for producing poly(methacrylamide) derivatives, which exhibit enhanced thermal stability compared to conventional acrylate polymers.

A pivotal study in 1993 demonstrated its utility in synthesizing N-[4-(4-methoxyphenylacetyloxy)phenyl]methacrylamide, a precursor for photoresponsive polymers. This work laid the groundwork for applications in drug delivery systems and optoelectronic materials.

Relevance in Contemporary Chemical Research

In modern research, this compound serves two primary roles:

  • Polymer Chemistry : As a monomer, it enables the synthesis of copolymers with tailored glass transition temperatures (Tg) and solubility profiles. For example, copolymerization with acrylonitrile yields materials with Tg values exceeding 120°C, suitable for high-temperature applications.
  • Pharmaceutical Intermediates : The compound is a key intermediate in synthesizing kinase inhibitors, including alflutinib. Its structural similarity to active pharmaceutical ingredients (APIs) makes it valuable for impurity profiling and quality control.

Recent investigations have explored its potential in creating hydrogels for biomedical applications. These networks, formed via free-radical polymerization, exhibit pH-dependent swelling behavior, enabling controlled drug release.

Overview of Research Objectives and Scope

Current research objectives focus on:

  • Optimizing Synthetic Protocols : Enhancing yield and purity through green chemistry approaches, such as microwave-assisted synthesis.
  • Expanding Material Applications : Developing stimuli-responsive polymers for use in sensors and smart coatings.
  • Mechanistic Studies : Elucidating the compound’s reactivity in radical polymerization processes using density functional theory (DFT) calculations.

The following table summarizes critical physicochemical properties of this compound:

Property Value Source
Melting Point 154–157°C
Boiling Point 390.2±34.0°C (Predicted)
Density 1.190±0.06 g/cm³
Solubility Soluble in acetone
pKa 9.98±0.26 (Predicted)

Properties

CAS No.

149450-95-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-2-methylprop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-8(2)11(14)12-7-9-3-5-10(13)6-4-9/h3-6,13H,1,7H2,2H3,(H,12,14)

InChI Key

JTTQHULDOYENAI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • 4-Hydroxybenzylamine (1.0 equiv)
    • Methacryloyl chloride (1.2 equiv)
    • Triethylamine (TEA, 2.0 equiv) as a base
    • Anhydrous dichloromethane (DCM) as the solvent
  • Procedure :

    • Dissolve 4-hydroxybenzylamine in DCM under nitrogen atmosphere.
    • Cool the solution to 0°C and add TEA dropwise to scavenge HCl.
    • Introduce methacryloyl chloride slowly to minimize side reactions.
    • Warm to room temperature and stir for 4–6 hours.
    • Quench the reaction with ice water, extract with DCM, and dry over anhydrous Na₂SO₄.
    • Purify the crude product via column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from acetone/methanol.
  • Yield and Purity :

    • Typical yields range from 65% to 75%.
    • Purity exceeds 95% after recrystallization.

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Deprotonation : TEA deprotonates the amine, enhancing its nucleophilicity.
  • Acyl Transfer : The amine attacks methacryloyl chloride, displacing chloride and forming the amide bond.

Side reactions, such as O-acylation of the phenolic hydroxyl group, are minimized by maintaining low temperatures and stoichiometric excess of TEA.

Coupling Agent-Mediated Synthesis Using DCC/DMAP

Carbodiimide-mediated coupling offers a robust alternative for synthesizing this compound, particularly when handling moisture-sensitive reagents. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate methacrylic acid for amide bond formation.

Reaction Protocol

  • Reagents :

    • Methacrylic acid (1.1 equiv)
    • 4-Hydroxybenzylamine (1.0 equiv)
    • DCC (1.1 equiv)
    • DMAP (0.1 equiv)
    • p-Toluenesulfonic acid (PTS, 0.1 equiv)
    • Dichloromethane/acetone (1:1 v/v) as the solvent
  • Procedure :

    • Activate methacrylic acid by stirring with DCC in the solvent mixture for 30 minutes at 0°C.
    • Add 4-hydroxybenzylamine, DMAP, and PTS to the activated acid.
    • Stir the reaction at room temperature for 12–18 hours under nitrogen.
    • Filter off dicyclohexylurea byproduct and concentrate the filtrate.
    • Recrystallize the residue from acetone/methanol to obtain pure product.
  • Yield and Purity :

    • Yields reach 85–90% under optimized conditions.
    • Purity exceeds 99% after recrystallization.

Mechanistic Insights

DCC converts methacrylic acid into a reactive O-acylisourea intermediate, which reacts with the amine to form the amide. DMAP accelerates the reaction by stabilizing the transition state, while PTS enhances proton transfer efficiency.

Comparative Analysis of Synthesis Methods

Parameter Acylation with Methacryloyl Chloride DCC/DMAP Coupling
Yield 65–75% 85–90%
Reaction Time 4–6 hours 12–18 hours
Byproducts HCl (neutralized by TEA) Dicyclohexylurea
Purification Column chromatography or recrystallization Recrystallization
Scalability Moderate High
Cost Efficiency High (low reagent cost) Moderate (DCC cost)

Advantages and Limitations

  • Acylation Method : Faster and cost-effective but requires careful handling of acyl chloride.
  • Coupling Method : Higher yields and milder conditions but generates stoichiometric byproducts.

Optimization Strategies for Industrial-Scale Production

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of reactants but may complicate purification.
  • Chlorinated Solvents : DCM minimizes side reactions but poses environmental concerns.

Catalyst Screening

  • DMAP vs. HOBt : Hydroxybenzotriazole (HOBt) reduces racemization but increases cost.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) offer green alternatives but require longer reaction times.

Temperature Control

  • Low Temperatures (0–5°C) : Suppress O-acylation side reactions.
  • Room Temperature : Balances reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to various biological targets. Additionally, the methacrylamide moiety can undergo polymerization reactions, leading to the formation of functionalized polymers with specific properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

N-(2-Arylethyl)-2-methylprop-2-enamides

These compounds share the methacrylamide core but differ in aryl substituents. Examples include:

  • N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide
  • N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide

Key Differences :

  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance reaction yields in N-acylation compared to electron-withdrawing halogens (-F, -Cl) .
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide

Isolated from Citrus plants, this compound replaces the prop-2-enamide with a but-2-enamide group. The extended alkyl chain increases lipophilicity (logP ≈ 2.8 vs.

Extended Carbon Chains and Functional Groups

(E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide

This derivative features a long aliphatic chain (non-6-enamide) and a methoxy-hydroxyphenyl group. The extended chain elevates molecular weight (MW: 307.4 vs. 177.2) and logP (≈4.2), suggesting improved bioavailability for venous disease treatment .

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide

With dual hydroxyphenyl-methoxy groups, this compound exhibits enhanced hydrogen bonding capacity, which may improve binding to targets like cyclooxygenase-2 (COX-2) compared to the monohydroxyl target compound .

Analogues with Alternative Backbones

N-(4-Hydroxyphenyl)maleimide

Replacing the acrylamide with a maleimide backbone introduces electrophilicity, enabling covalent binding to cysteine residues in enzymes. This compound inhibits monoacylglycerol lipase (MGL) with an IC₅₀ of 12.9 μM, whereas acrylamides typically act via non-covalent mechanisms .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) logP Melting Point (°C) Key Feature(s)
N-(4-Hydroxyphenyl)methacrylamide C₁₀H₁₁NO₂ 177.20 1.9 154 Hydroxyphenyl, acrylamide
N-(2-(4-Methoxyphenyl)ethyl)methacrylamide C₁₃H₁₇NO₂ 219.28 2.3 N/A Methoxy group, higher yield
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide C₁₂H₁₅NO₂ 205.25 2.8 N/A Extended alkyl chain
(E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide C₁₈H₂₅NO₃ 307.40 4.2 N/A Long aliphatic chain

Biological Activity

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological functions, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyphenyl group that can interact with various biological targets. The amide moiety allows for hydrogen bonding, enhancing its interaction with enzymes and receptors which may modulate their activity.

Biological Activities

1. Antioxidant Activity
Research has shown that compounds with hydroxyphenyl groups often exhibit significant antioxidant properties. For instance, a study indicated that similar compounds demonstrated effective inhibition of oxidative stress markers in cellular models . The antioxidant activity is crucial for protecting cells from damage caused by free radicals.

2. Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. The hydroxy group can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. Studies indicate that derivatives with similar structures can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group facilitates binding to active sites on enzymes such as tyrosinase, leading to inhibition of melanin biosynthesis, which is relevant in treating skin disorders like hyperpigmentation . Additionally, the amide group enhances the compound's solubility and bioavailability.

Case Studies

  • Antioxidant Evaluation
    • Study : A series of phenolic compounds were synthesized and tested for antioxidant capacity using DPPH radical scavenging assays.
    • Findings : Compounds with hydroxy groups exhibited higher scavenging activity compared to their non-hydroxylated counterparts, confirming the role of hydroxyl groups in enhancing antioxidant properties.
  • Anti-inflammatory Activity
    • Study : The effect of this compound on cytokine release was evaluated in vitro.
    • Results : The compound significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing
    • Study : The antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as a lead compound for antibiotic development.

Data Tables

Biological ActivityAssay MethodResults
AntioxidantDPPH ScavengingHigh activity compared to controls
Anti-inflammatoryCytokine Release AssaySignificant reduction in IL-6 and TNF-alpha
AntimicrobialMIC TestingMIC = 32 µg/mL against S. aureus and E. coli

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